1-(Cyclopropylmethoxy)-2-nitrobenzene
Overview
Description
1-(Cyclopropylmethoxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a nitro group
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopropylmethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
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Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Product: 1-(Cyclopropylmethoxy)-2-aminobenzene
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Halogenated derivatives of this compound
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Oxidation
Reagents: Potassium permanganate, Sodium dichromate
Conditions: Acidic medium, elevated temperature
Product: Oxidized derivatives of this compound
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-nitrobenzene has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
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Medicine
- Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
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Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
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1-(Methoxy)-2-nitrobenzene
- Lacks the cyclopropyl group, resulting in different chemical and biological properties.
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1-(Cyclopropylmethoxy)-4-nitrobenzene
- Nitro group positioned differently on the benzene ring, affecting its reactivity and applications.
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1-(Cyclopropylmethoxy)-2-chlorobenzene
- Contains a chlorine atom instead of a nitro group, leading to distinct chemical behavior and uses.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXLAHQFYHZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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